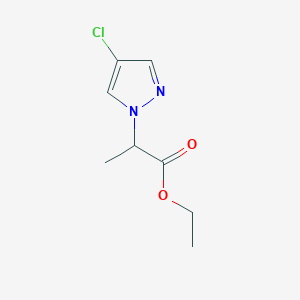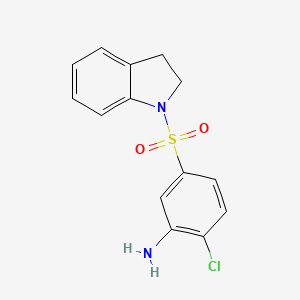
2-Chloro-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-aniline is an important organic compound used in the synthesis of various pharmaceuticals, biochemicals, and other compounds. It is a white, crystalline solid that is soluble in water and ethanol and has a melting point of 32-35°C. This compound has been used in a variety of scientific research applications due to its ability to act as a nucleophile and a catalyst in organic reactions.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques: Innovative synthesis techniques have been developed for indole derivatives, which are key intermediates in various biologically active compounds. For instance, Zhao et al. (2016) discuss the preparation of 5-substituted indol-2,3-diones, demonstrating the optimization of synthesis methods suitable for industrial production (Zhao et al., 2016).
- Catalytic Synthesis Approaches: Turský et al. (2010) describe a method for synthesizing 2,3-disubstituted indoles, showcasing the efficiency of using iridium and ruthenium catalysts (Turský et al., 2010).
Chemical Reactions and Properties
- Reaction Mechanisms: Muralikrishna et al. (2014) explore the synthesis and characterization of a series of indole derivatives, revealing insights into reaction mechanisms and potential applications in antimicrobial activity (Muralikrishna et al., 2014).
- Efficient Procedure Development: Hiroya et al. (2004) investigated efficient methods for indole synthesis using Cu(II) salts, highlighting the application of this methodology in natural product synthesis (Hiroya et al., 2004).
Biological and Medical Applications
- Cancer Detection and Imaging: Pham et al. (2005) developed a water-soluble near-infrared dye for cancer detection, demonstrating the potential of indole derivatives in optical imaging for medical applications (Pham et al., 2005).
Propriétés
IUPAC Name |
2-chloro-5-(2,3-dihydroindol-1-ylsulfonyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c15-12-6-5-11(9-13(12)16)20(18,19)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMHLVSIRFWFMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

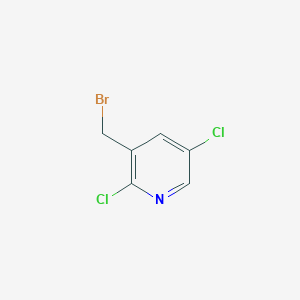
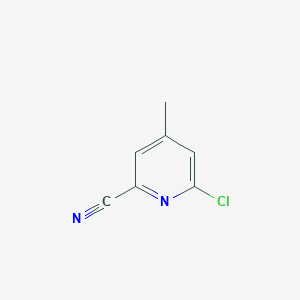
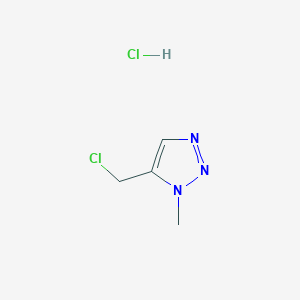
![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine](/img/structure/B1359205.png)
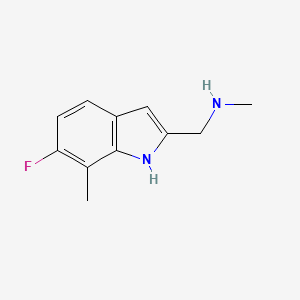
![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)
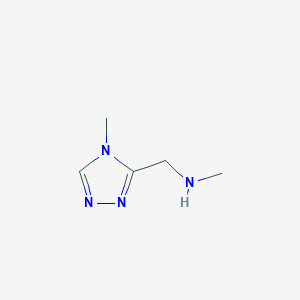
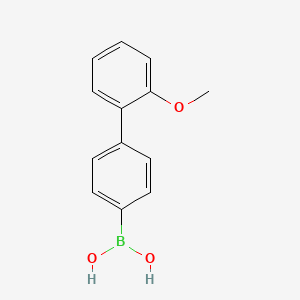
![Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1359220.png)
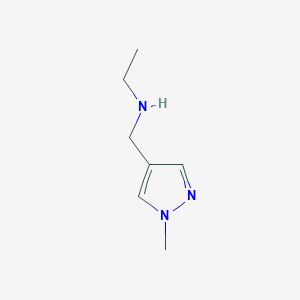
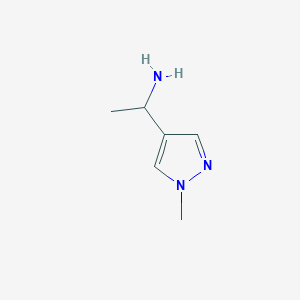
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine](/img/structure/B1359229.png)
![N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine](/img/structure/B1359230.png)
